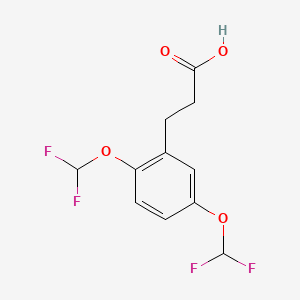
(2,5-Bis(difluoromethoxy)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Bis(difluoromethoxy)phenyl)propanoic acid is a chemical compound with the molecular formula C11H10F4O4 It is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Bis(difluoromethoxy)phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoromethoxybenzene.
Reaction with Propanoic Acid Derivatives: The phenyl ring is then functionalized with a propanoic acid derivative through a series of reactions, including Friedel-Crafts acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
(2,5-Bis(difluoromethoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reactions: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2,5-Bis(difluoromethoxy)phenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Bis(difluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy groups may enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid
- 2-Methyl-2-phenylpropanoic acid
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
(2,5-Bis(difluoromethoxy)phenyl)propanoic acid is unique due to the presence of difluoromethoxy groups, which impart distinct chemical properties and reactivity compared to similar compounds. These groups can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10F4O4 |
|---|---|
Molecular Weight |
282.19 g/mol |
IUPAC Name |
3-[2,5-bis(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H10F4O4/c12-10(13)18-7-2-3-8(19-11(14)15)6(5-7)1-4-9(16)17/h2-3,5,10-11H,1,4H2,(H,16,17) |
InChI Key |
QOKHNUFULLSMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CCC(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















